1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
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Overview
Description
1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a chloro-substituted phenoxy group, a methoxy group, and a prop-2-enyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylphenol and 2-methoxy-4-prop-2-enylbenzene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The temperature is maintained at around 130°C.
Synthetic Route: The 4-chloro-2-methylphenol undergoes a nucleophilic substitution reaction with 3-bromopropoxy-2-methoxy-4-prop-2-enylbenzene in the presence of a base such as potassium carbonate. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production: On an industrial scale, the synthesis is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the prop-2-enyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include quinones, reduced alkenes, and substituted phenoxy derivatives.
Scientific Research Applications
1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which plays a key role in regulating immune responses and inflammation.
Comparison with Similar Compounds
1-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can be compared with other similar compounds such as:
4-Allyl-1-[3-(4-chloro-2-methylphenoxy)propoxy]-2-methoxybenzene: This compound has a similar structure but differs in the position of the allyl group.
3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde: This compound has a benzaldehyde group instead of the prop-2-enyl group.
4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene: This compound has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the prop-2-enyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClO3/c1-4-6-16-7-9-19(20(14-16)22-3)24-12-5-11-23-18-10-8-17(21)13-15(18)2/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLJFZXGGUCAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCOC2=C(C=C(C=C2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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